
Tris(dimethylamido)aluminum(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dimethylamido)aluminum(III) is an organoaluminum compound with the chemical formula Al(N(CH₃)₂)₃. It is a white to yellow crystalline solid that is highly reactive and sensitive to moisture. This compound is primarily used as a precursor in the synthesis of aluminum nitride (AlN) thin films through organometallic chemical vapor deposition (OMCVD) processes .
Mechanism of Action
Target of Action
Tris(dimethylamido)aluminum(III), also known as Hexakis(dimethylamino)dialuminum, primarily targets the formation of thin films of aluminum nitride (AlN) in the process of organometallic chemical vapor deposition (OMCVD) .
Mode of Action
The interaction of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum with its targets involves a process called atomic layer deposition (ALD). In this process, the compound is used as a precursor to deposit thin films of aluminum nitride (AlN) on a substrate .
Biochemical Pathways
The biochemical pathway affected by Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is the organometallic chemical vapor deposition (OMCVD) process. This process is used to create thin films of aluminum nitride (AlN), which have applications in various fields such as electronics .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum, it’s more appropriate to discuss its physical and chemical properties. The compound is a solid with a density of 0.865 g/mL at 25 °C (lit.) . It has a melting point of 82-84 °C (lit.) . These properties can impact the compound’s effectiveness in the OMCVD process.
Result of Action
The result of the action of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is the formation of thin films of aluminum nitride (AlN). These films are used in various applications, including the fabrication of electronic devices .
Action Environment
The action of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is influenced by environmental factors such as temperature and pressure. For instance, the compound’s sublimation occurs at 70-80°C/10-2 Torr . Additionally, the compound is moisture sensitive , indicating that the presence of water can affect its stability and efficacy in the OMCVD process.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(dimethylamido)aluminum(III) can be synthesized by reacting aluminum trichloride (AlCl₃) with lithium dimethylamide (LiN(CH₃)₂) in an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition and is carried out under anhydrous conditions to avoid hydrolysis .
Industrial Production Methods
In industrial settings, the production of Tris(dimethylamido)aluminum(III) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and moisture levels, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(dimethylamido)aluminum(III) undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various ligands to form different aluminum complexes.
Decomposition Reactions: At elevated temperatures, it decomposes to form aluminum nitride (AlN) and dimethylamine (NH(CH₃)₂).
Common Reagents and Conditions
Common reagents used in reactions with Tris(dimethylamido)aluminum(III) include ammonia (NH₃) and hydrazine (N₂H₄). These reactions are typically carried out under controlled temperatures ranging from 150°C to 225°C .
Major Products
The major products formed from the reactions of Tris(dimethylamido)aluminum(III) include aluminum nitride (AlN) thin films, which are used in various electronic and optoelectronic applications .
Scientific Research Applications
Tris(dimethylamido)aluminum(III) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of aluminum nitride (AlN) thin films through OMCVD processes.
Biology and Medicine:
Comparison with Similar Compounds
Similar Compounds
Trimethylaluminum (Al(CH₃)₃): Another organoaluminum compound used as a precursor in the deposition of aluminum-containing films.
Tris(diethylamido)aluminum(III) (Al(N(C₂H₅)₂)₃): Similar to Tris(dimethylamido)aluminum(III) but with ethyl groups instead of methyl groups.
Uniqueness
Tris(dimethylamido)aluminum(III) is unique due to its high volatility and thermal stability, which make it particularly suitable for the deposition of high-quality aluminum nitride (AlN) thin films. Its ability to form low-impurity films is an advantage over other aluminum precursors .
Properties
CAS No. |
32093-39-3 |
|---|---|
Molecular Formula |
C12H36Al2N6 |
Molecular Weight |
318.42 g/mol |
IUPAC Name |
dialuminum;dimethylazanide |
InChI |
InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |
InChI Key |
JGZUJELGSMSOID-UHFFFAOYSA-N |
SMILES |
CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3] |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




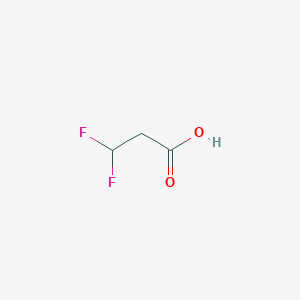
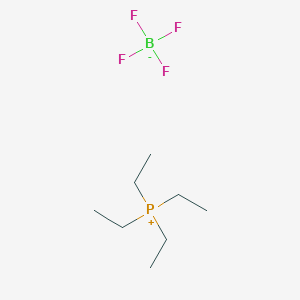
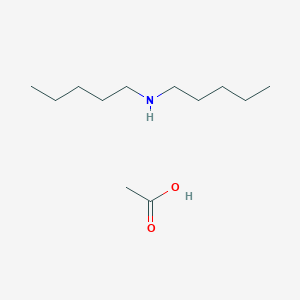
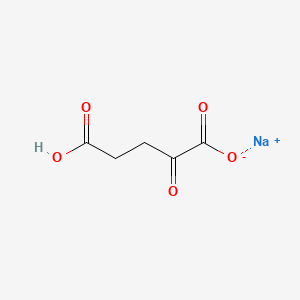
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1591087.png)
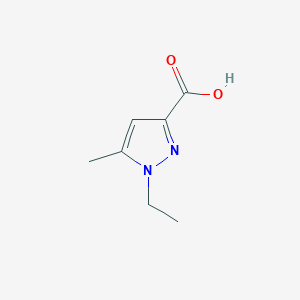
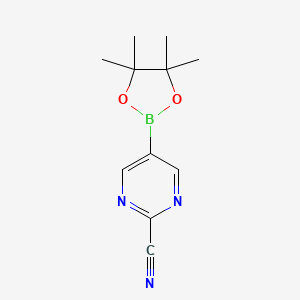
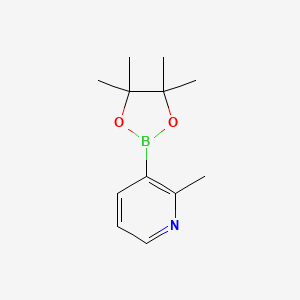
![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)
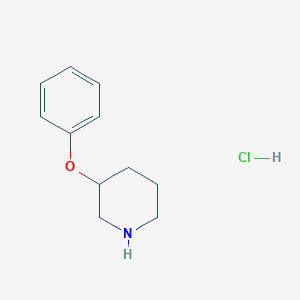
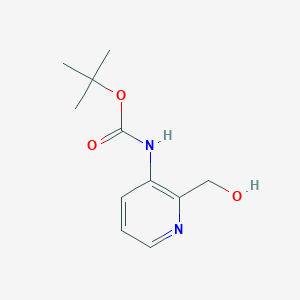
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)
